Unique Structural Identity Verified by InChIKey: Differentiation from 2,3-Dimethylquinoxalin-6-amine
3,7-Dimethylquinoxalin-6-amine possesses the unique InChIKey FCHSLXRJUGFKMY-UHFFFAOYSA-N, which is structurally and computationally distinct from the InChIKey QBZGAULXCVZXFL-UHFFFAOYSA-N of its most common regioisomer, 2,3-dimethylquinoxalin-6-amine (CAS 7576-88-7). Both InChIKeys are derived from canonical SMILES strings that differ in methyl group placement: CC1=CC2=NC=C(N=C2C=C1N)C for the 3,7-isomer versus CC1=C(N=C2C=C(C=CC2=N1)N)C for the 2,3-isomer [1][2]. This InChIKey-based differentiation provides an unambiguous identity verification method suitable for NMR, LC-MS, and procurement QC workflows .
| Evidence Dimension | Molecular identity (InChIKey) |
|---|---|
| Target Compound Data | InChIKey: FCHSLXRJUGFKMY-UHFFFAOYSA-N; SMILES: CC1=CC2=NC=C(N=C2C=C1N)C; methyl groups at positions 3 and 7 |
| Comparator Or Baseline | 2,3-Dimethylquinoxalin-6-amine: InChIKey: QBZGAULXCVZXFL-UHFFFAOYSA-N; SMILES: CC1=C(N=C2C=C(C=CC2=N1)N)C; methyl groups at positions 2 and 3 |
| Quantified Difference | Two distinct InChIKey strings; non-interchangeable chemical identities |
| Conditions | Computed from standard InChI (InChI=1S/C10H11N3) canonicalization; PubChem release 2024.11.20 |
Why This Matters
In procurement and QC workflows, InChIKey mismatch is definitive proof of receiving the wrong regioisomer, preventing costly experimental errors from substitution of the 2,3-dimethyl isomer.
- [1] PubChem CID 14270482. 3,7-Dimethylquinoxalin-6-amine compound summary. InChIKey: FCHSLXRJUGFKMY-UHFFFAOYSA-N. https://pubchem.ncbi.nlm.nih.gov/compound/14270482. View Source
- [2] PubChem CID 146053. 2,3-Dimethylquinoxalin-6-amine compound summary. InChIKey: QBZGAULXCVZXFL-UHFFFAOYSA-N. https://pubchem.ncbi.nlm.nih.gov/compound/146053. View Source
